molecular formula C19H16N2O4 B5174201 (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5174201
M. Wt: 336.3 g/mol
InChI Key: MOTZUNWKNYXVQX-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-methoxy-2-methylbenzaldehyde with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the compound can occur at the benzylidene double bond, resulting in the formation of the corresponding saturated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Pyrimidine derivatives are known to interact with various biological targets, making them of interest in drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Pyrimidine derivatives have been investigated for their roles as enzyme inhibitors, receptor antagonists, and other pharmacological activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methyl group on the benzylidene ring.

    (5E)-5-(4-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxy group on the benzylidene ring.

    (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-dione: Lacks one of the keto groups on the pyrimidine ring.

Uniqueness

The presence of both the methoxy and methyl groups on the benzylidene ring, along with the trione structure of the pyrimidine ring, makes (5E)-5-(4-methoxy-2-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione unique. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-10-15(25-2)9-8-13(12)11-16-17(22)20-19(24)21(18(16)23)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTZUNWKNYXVQX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.